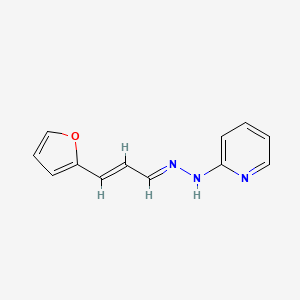
3-(2-chloro-6-fluorophenyl)-N-(4-chloro-2-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-fluorophenyl)-N-(4-chloro-2-fluorophenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as CFTR(inh)-172, and it is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels.
Mecanismo De Acción
CFTR(inh)-172 inhibits the function of CFTR chloride channels by binding to a specific site on the channel protein. This binding prevents the channel from opening and allows for the regulation of chloride transport across the cell membrane. By inhibiting CFTR channels, CFTR(inh)-172 can help to correct the ion transport defects that are associated with cystic fibrosis.
Biochemical and physiological effects:
The biochemical and physiological effects of CFTR(inh)-172 have been extensively studied in vitro and in vivo. In vitro studies have shown that CFTR(inh)-172 can inhibit CFTR channels in a dose-dependent manner, with a maximum inhibition of up to 90%. In vivo studies have shown that CFTR(inh)-172 can improve ion transport in the lungs of cystic fibrosis patients and reduce the severity of lung disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CFTR(inh)-172 in lab experiments include its potency and selectivity for CFTR channels, which allows for specific inhibition of these channels without affecting other ion channels. However, the limitations of using CFTR(inh)-172 include its high cost and the potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research on CFTR(inh)-172. One direction is the development of new therapies for cystic fibrosis that target CFTR channels. Another direction is the use of CFTR(inh)-172 as a tool to study the function of CFTR channels and to develop new therapies for other diseases that involve ion transport defects. Additionally, future research could focus on optimizing the synthesis and purification of CFTR(inh)-172 to reduce its cost and improve its availability for research and clinical use.
Métodos De Síntesis
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(4-chloro-2-fluorophenyl)acrylamide involves several steps. The starting materials are 2-chloro-6-fluoroaniline and 4-chloro-2-fluorobenzoyl chloride, which undergo a reaction to form this compound. The reaction is catalyzed by a base, such as triethylamine, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
3-(2-chloro-6-fluorophenyl)-N-(4-chloro-2-fluorophenyl)acrylamide has been extensively studied for its potential applications in various fields. In the field of cystic fibrosis research, CFTR(inh)-172 has been used as a tool to study the function of CFTR channels and to develop new therapies for cystic fibrosis. CFTR(inh)-172 has also been studied for its potential use in treating other diseases, such as polycystic kidney disease and secretory diarrhea.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(4-chloro-2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F2NO/c16-9-4-6-14(13(19)8-9)20-15(21)7-5-10-11(17)2-1-3-12(10)18/h1-8H,(H,20,21)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZKQFGBVQRMTB-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)NC2=C(C=C(C=C2)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5731385.png)

![3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5731400.png)

![methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731410.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5731413.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731425.png)
![5-(N-{[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5731428.png)
![1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5731435.png)
![dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5731439.png)

![N-(1-benzyl-4-piperidinyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5731453.png)
![ethyl 2-{[(2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5731454.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5731461.png)